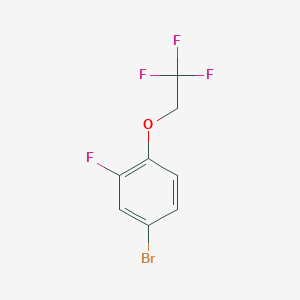

4-Bromo-2-fluoro-1-(2,2,2-trifluoroethoxy)benzene

Description

4-Bromo-2-fluoro-1-(2,2,2-trifluoroethoxy)benzene (CAS: 145767-77-7) is a halogenated aromatic compound characterized by a benzene ring substituted with bromine (Br) at the 4-position, fluorine (F) at the 2-position, and a 2,2,2-trifluoroethoxy group (-OCH₂CF₃) at the 1-position. Its molecular formula is C₈H₄BrF₄O, with a molecular weight of 293.02 g/mol. This compound is synthesized with high purity (98%) and is frequently utilized in pharmaceutical and agrochemical research as a building block for further functionalization .

The trifluoroethoxy group introduces strong electron-withdrawing effects, which modulate the electronic properties of the aromatic ring, influencing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic substitutions.

Properties

IUPAC Name |

4-bromo-2-fluoro-1-(2,2,2-trifluoroethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF4O/c9-5-1-2-7(6(10)3-5)14-4-8(11,12)13/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JABZDRNTWUGLNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)OCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-1-(2,2,2-trifluoroethoxy)benzene typically involves the following steps:

Bromination of Fluorobenzene: Fluorobenzene is brominated in the presence of a Lewis acid catalyst such as iron (III) bromide or aluminium tribromide to form 4-bromo-2-fluorobenzene.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis procedures, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-1-(2,2,2-trifluoroethoxy)benzene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of appropriate catalysts.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Catalysts like palladium or copper may be used to facilitate the reaction.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents like lithium aluminium hydride or sodium borohydride are commonly employed.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used. For example, using an amine could yield an amine-substituted benzene derivative.

Oxidation and Reduction Reactions: Products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Bromo-2-fluoro-1-(2,2,2-trifluoroethoxy)benzene has applications in scientific research, including serving as a precursor in the production of anti-cancer and anti-viral drugs. It is a fluorinated aromatic compound with potential biological activities, with unique structural features, particularly the presence of bromine and trifluoroethyl groups, suggesting that it may exhibit significant interactions with biological systems.

Scientific Research Applications

4-Bromo-2-fluoro-1-(2,2,2-trifluoroethoxy)benzene is used in scientific research across chemistry, biology, and medicine.

- Chemistry It is a building block in the synthesis of more complex organic molecules.

- Biology It can be used in the development of bioactive molecules and pharmaceuticals.

- Medicine It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.

4-Bromo-2-fluoro-1-(2,2,2-trifluoroethoxy)benzene is a fluorinated aromatic compound with potential biological activities. Its unique structural features, particularly the presence of bromine and trifluoroethyl groups, suggest that it may exhibit significant interactions with biological systems.

Other compounds

Other similar compounds include:

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-1-(2,2,2-trifluoroethoxy)benzene depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, in substitution reactions, the bromine atom can be replaced by other nucleophiles, altering the compound’s properties and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

Positional Isomerism : Swapping the positions of F and -OCH₂CF₃ (e.g., 4-Bromo-1-fluoro-2-(2,2,2-trifluoroethoxy)benzene) alters electronic distribution. The 2-F substituent in the reference compound directs electrophilic attacks to the 5-position, whereas the 1-F isomer may favor different regioselectivity .

Trifluoromethoxy vs.

Adamantyl Substituent : The adamantyl group in 2-Adamantyl-4-bromo-1-(2,2,2-trifluoroethoxy)benzene introduces steric hindrance, reducing reactivity in planar transition states but improving lipid membrane penetration in biological applications .

Physicochemical Properties

- Lipophilicity : Compounds with -OCF₃ groups (e.g., 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene) exhibit higher logP values compared to -OCH₂CF₃ derivatives due to reduced polarity .

- Thermal Stability: Adamantyl-substituted derivatives demonstrate higher melting points (e.g., >150°C inferred for 2-Adamantyl-4-bromo-1-(2,2,2-trifluoroethoxy)benzene) compared to non-bulky analogs .

Biological Activity

4-Bromo-2-fluoro-1-(2,2,2-trifluoroethoxy)benzene (CAS No. 86256-50-0) is a compound with significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of 4-Bromo-2-fluoro-1-(2,2,2-trifluoroethoxy)benzene is C8H5BrF4O. Its structure can be represented as follows:

- SMILES : C1=CC(=C(C=C1Br)F)CC(F)(F)F

- InChI : InChI=1S/C8H5BrF4O/c9-6-2-1-5(7(10)3-6)4-8(11,12)13/h1-3H,4H2

Pharmacological Potential

The presence of trifluoromethyl groups in organic compounds often enhances their biological activity. Research has indicated that compounds with similar structures can exhibit a range of pharmacological effects, including anti-inflammatory and anticancer properties. The trifluoroethoxy group specifically may contribute to increased lipophilicity, facilitating better membrane permeability and bioavailability.

Case Studies and Research Findings

-

Inhibitory Activity Against Enzymes :

- A study focusing on fluorinated compounds demonstrated that the incorporation of fluorine atoms can significantly enhance the inhibitory potency against various enzymes. For instance, fluorinated analogs have shown improved binding affinity to targets such as the SARS-CoV-2 main protease (Mpro), which is crucial for viral replication .

- Anticancer Activity :

- Neurotransmitter Uptake Inhibition :

Table 1: Predicted Biological Activities of Related Compounds

Safety and Toxicology

While the biological activities of 4-Bromo-2-fluoro-1-(2,2,2-trifluoroethoxy)benzene are promising, safety data indicate potential hazards associated with exposure:

Q & A

Q. Key Optimization Parameters :

| Parameter | Typical Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 60–100°C | Higher temps favor alkylation |

| Catalyst Loading | 1–5 mol% FeBr₃ | Excess reduces regioselectivity |

| Reaction Time | 12–24 hours | Prolonged time increases byproducts |

Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol .

Basic: How do substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

Answer:

The trifluoroethoxy (-OCH₂CF₃) and fluoro groups are strong electron-withdrawing groups (EWGs), activating the benzene ring toward NAS. Key effects:

- Meta-directing : The trifluoroethoxy group directs incoming nucleophiles to the meta position relative to itself.

- Ortho/para activation by fluorine : Fluorine’s inductive effect enhances electrophilicity at positions ortho and para to it .

Example : Reaction with NaN₃ in DMSO at 120°C yields azide derivatives predominantly at the meta position to the trifluoroethoxy group.

Advanced: How can contradictory data on catalytic bromination efficiency be resolved?

Answer:

Discrepancies in bromination yields (e.g., 40–85% in literature) may arise from:

- Catalyst choice : FeBr₃ vs. Br₂/Fe powder. FeBr₃ offers better regiocontrol but lower yields due to side reactions.

- Solvent effects : Polar solvents (e.g., CHCl₃) stabilize intermediates, while non-polar solvents (toluene) reduce side halogenation.

Q. Methodological Recommendations :

Kinetic Studies : Monitor reaction progress via HPLC to identify optimal stopping points.

Byproduct Analysis : Use GC-MS to detect di-brominated derivatives or oxidation products.

Computational Screening : DFT calculations (e.g., using Gaussian) predict transition states and regioselectivity .

Advanced: What strategies improve stability during storage and handling?

Answer:

The compound is sensitive to moisture and light due to its bromine and trifluoroethoxy groups. Stabilization methods include:

Q. Stability Data :

| Condition | Half-Life (Days) | Degradation Product |

|---|---|---|

| Ambient light | 7 | De-brominated phenol |

| Moisture (50% RH) | 3 | Hydrolyzed ether |

| Inert, dark | >30 | None |

Advanced: How can computational tools predict biological activity or toxicity?

Answer:

- QSAR Modeling : Quantitative Structure-Activity Relationship (QSAR) models correlate the compound’s logP (lipophilicity) and polar surface area with membrane permeability .

- Docking Studies : Molecular docking (e.g., AutoDock Vina) identifies potential targets like cytochrome P450 enzymes or ion channels.

- Toxicity Prediction : Tools like ProTox-II assess hepatotoxicity risk based on structural alerts (e.g., bromine’s potential for bioaccumulation) .

Case Study : Analogues with similar trifluoroethoxy groups showed moderate antifungal activity (IC₅₀: 15–25 μM against C. albicans), suggesting possible biological utility .

Basic: What spectroscopic techniques are critical for characterization?

Answer:

- ¹H/¹⁹F NMR : Identify fluorine coupling patterns (e.g., -CF₃ as a singlet at ~-75 ppm) and aromatic proton splitting.

- GC-MS/EI : Confirm molecular ion ([M]⁺ at m/z 296) and fragmentation patterns (loss of Br, CF₃CH₂O- groups).

- X-ray Crystallography : Resolves regiochemistry in crystalline derivatives .

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

Answer:

- Purification at Scale : Traditional column chromatography is impractical; switch to fractional distillation or continuous flow reactors.

- Safety : Bromine handling requires corrosion-resistant equipment (e.g., Hastelloy reactors).

- Yield Optimization : Pilot studies show a 20% yield drop at >100 g scale due to heat dissipation issues. Mitigate via microwave-assisted synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.